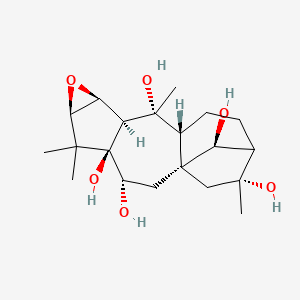

Rhodojaponin-III

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rhodojaponin-III is a grayanoid diterpene isolated from the plant Rhododendron molle. It is recognized as the primary insecticidal ingredient in this plant and is effective against more than 40 species of agricultural pests . This compound exhibits various anti-insect properties, including potent antifeedant, oviposition deterrent, ovicidal, antimolting, growth inhibitory, and contact and/or stomach toxicity effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rhodojaponin-III can be synthesized through an emulsification-diffusion approach. The process involves dissolving egg yolk lecithin and this compound in absolute alcohol, followed by emulsification and diffusion .

Industrial Production Methods: Industrial production of this compound involves purification by macroreticular resin and reversion phase chromatography . This method ensures the compound’s purity and effectiveness for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: Rhodojaponin-III undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Rhodojaponin-III exhibits notable anti-inflammatory effects, particularly in the context of rheumatoid arthritis (RA). A study utilizing a bovine type II collagen-induced arthritis model demonstrated that this compound significantly suppressed cartilage damage and bone erosion in knee joints. It also inhibited the expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, thereby reducing inflammation and vascular density in the synovium of affected joints .

Table 1: Summary of Anti-Inflammatory Effects

| Parameter | Effect of this compound |

|---|---|

| Cartilage Damage | Suppressed |

| Bone Erosion | Reduced |

| Pro-inflammatory Cytokines | Decreased (IL-6, TNF-α) |

| Vascular Density | Decreased (CD31, VEGF) |

Pain Management

This compound has been shown to mildly block voltage-gated sodium channels, which are critical in nociceptive pain signaling. This property suggests potential applications in managing peripheral neuralgia and other pain conditions .

Table 2: Pain Management Applications

| Application | Mechanism |

|---|---|

| Peripheral Neuralgia | Voltage-gated sodium channel inhibition |

Mesoporous Silica Nanoparticles

Recent research has explored the use of folic acid-conjugated mesoporous silica nanoparticles as carriers for this compound. This approach aims to enhance drug delivery by targeting inflammatory cells while reducing acute toxicity associated with this compound itself. The study found that the drug-loaded nanoparticles improved the LD50 value tenfold compared to free this compound, indicating a safer profile for therapeutic use .

Table 3: Characteristics of Drug Delivery System

| Feature | Value/Outcome |

|---|---|

| Size of Nanoparticles | Approximately 122 nm |

| Targeting Efficiency | Enhanced cellular uptake in inflammatory cells |

| Acute Toxicity | LD50 improved by 10-fold |

Chitosan Derivatives

Another innovative application involves loading this compound into chitosan derivatives modified solid lipid nanoparticles for oral drug delivery systems. This formulation is being investigated for its potential in pain management, providing a promising avenue for further research .

Mechanistic Insights

The mechanism of action for this compound involves the regulation of the NIK/IKKα/CXCL12 pathway, which plays a crucial role in inflammation and angiogenesis. Molecular docking studies indicated that this compound can bind to NIK, leading to decreased activation of downstream inflammatory responses .

Mécanisme D'action

Rhodojaponin-III exerts its effects by interfering with various cellular processes. It induces changes in intracellular calcium and pH levels, leading to cell cycle arrest and inhibition of cell proliferation . In rheumatoid arthritis, this compound affects angiogenesis and inflammation by regulating the nuclear factor kappa B-inducing kinase (NIK) pathway . It binds to NIK, decreasing the expression of related proteins and cytokines, thereby reducing inflammation and vascular density .

Comparaison Avec Des Composés Similaires

Rhodojaponin-III is unique among grayanoid diterpenes due to its potent insecticidal properties and its ability to affect multiple biological processes. Similar compounds include:

Grayanotoxin: Another diterpene found in Rhododendron species, known for its toxic effects on the nervous system.

Andromedotoxin: A related compound with similar insecticidal properties but differing in its specific molecular targets and pathways.

This compound stands out due to its broad spectrum of activity against various pests and its potential therapeutic applications in medicine .

Propriétés

Formule moléculaire |

C20H32O6 |

|---|---|

Poids moléculaire |

368.5 g/mol |

Nom IUPAC |

(1S,3R,4R,6R,8S,9S,10R,11R,15R,17S)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol |

InChI |

InChI=1S/C20H32O6/c1-16(2)15-12(26-15)13-18(4,24)10-6-5-9-14(22)19(10,8-17(9,3)23)7-11(21)20(13,16)25/h9-15,21-25H,5-8H2,1-4H3/t9?,10-,11+,12-,13-,14-,15-,17+,18+,19-,20+/m0/s1 |

Clé InChI |

VUMZHZYKXUYIHM-LISCSQOCSA-N |

SMILES isomérique |

C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H]([C@H]5[C@@H](C4(C)C)O5)[C@]([C@@H]2CCC1[C@@H]3O)(C)O)O)O)O |

SMILES canonique |

CC1(C2C(O2)C3C1(C(CC45CC(C(C4O)CCC5C3(C)O)(C)O)O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.